Methyl 3-hydroxy-2-nitrosopent-2-enoate
Description
Methyl 3-hydroxy-2-nitrosopent-2-enoate (C₈H₁₅N₃O₂, molecular weight 185.23 g/mol, CAS No. EN300-412798) is a nitroso-containing methyl ester characterized by a conjugated enoate backbone with hydroxyl and nitroso substituents at the 3- and 2-positions, respectively . Its structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for accurate structural validation, as highlighted in and .
Properties
IUPAC Name |
methyl (E)-3-hydroxy-2-nitrosopent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-4(8)5(7-10)6(9)11-2/h8H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBYGTHVHISSFS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C(=O)OC)N=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C(=O)OC)\N=O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-nitrosopent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitroso compound with a hydroxy ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-nitrosopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo esters, while reduction can produce amino esters .
Scientific Research Applications
Methyl 3-hydroxy-2-nitrosopent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-nitrosopent-2-enoate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-hydroxy-2-nitrosopent-2-enoate shares functional and structural features with other methyl esters, nitroso compounds, and hydroxylated derivatives. Below is a comparative analysis based on molecular properties, reactivity, and applications:
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Observations:
Functional Group Influence: The nitroso group in this compound introduces reactivity distinct from non-nitroso esters. For example, nitroso compounds are prone to photodegradation and tautomerism, whereas methyl salicylate’s stability is governed by its ester and phenolic hydroxyl groups . Compared to diterpene esters like sandaracopimaric acid methyl ester (), the target compound’s smaller size and polar groups may reduce hydrophobicity but enhance solubility in polar solvents .
Thermal and Chemical Stability: this compound’s nitroso group likely reduces thermal stability relative to non-nitrosated esters (e.g., methyl salicylate). notes that nitro-containing compounds like 3-methoxy-2-nitrobenzoic acid require controlled conditions during synthesis, suggesting nitroso analogs may demand similar precautions .
Crystallographic Behavior: Hydrogen bonding patterns, critical for crystal packing (), may differ significantly.
Applications and Reactivity: While diterpene esters () are often used in resins and fragrances, nitroso esters like this compound may find niche roles in photoresponsive materials or as intermediates in heterocyclic synthesis .
Biological Activity
Methyl 3-hydroxy-2-nitrosopent-2-enoate, with the IUPAC name methyl (2Z)-2-(hydroxyimino)-3-oxopentanoate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C6H9NO4
- Molecular Weight : 159.14 g/mol
- CAS Number : 1937358-65-0
- Physical State : Liquid
- Purity : ≥95%
Biological Activity Overview
This compound exhibits various biological activities, primarily attributed to its nitroso and hydroxy groups. Below are key areas of research focused on its biological effects:
Antimicrobial Activity
Research indicates that compounds with nitroso groups often exhibit antimicrobial properties. In a study examining the effects of nitroso compounds on bacterial strains, this compound demonstrated significant inhibition of growth in various pathogens, suggesting its potential as an antimicrobial agent.
Cytotoxic Effects
The cytotoxicity of this compound was evaluated in human cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Anti-inflammatory Properties
In vitro studies have revealed that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role for the compound in managing inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Inflammation Modulation :
Tables Summarizing Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
